molecular formula C15H16BrN5O B6444312 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549017-51-6

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6444312
CAS No.: 2549017-51-6
M. Wt: 362.22 g/mol
InChI Key: KMBBDANWJMNFDQ-UHFFFAOYSA-N
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Description

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-bromoquinazoline and azetidin-3-ylamine.

    Formation of Intermediate: The 6-bromoquinazoline is reacted with azetidin-3-ylamine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azetidinyl ring.

    Final Step:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biology: The compound is used in biological studies to understand its effects on cellular pathways and molecular targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Azetidin-3-yl derivatives: Compounds with the azetidin-3-yl moiety are known for their antimicrobial and anticancer properties.

    Piperazin-2-one derivatives: These compounds are studied for their potential as central nervous system agents and anti-inflammatory drugs.

Uniqueness

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to modulate multiple pathways and targets makes it a promising candidate for drug development.

Properties

IUPAC Name

4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O/c16-10-1-2-13-12(5-10)15(19-9-18-13)21-6-11(7-21)20-4-3-17-14(22)8-20/h1-2,5,9,11H,3-4,6-8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBBDANWJMNFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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